molecular formula C9H6F4O B13559596 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one

Katalognummer: B13559596
Molekulargewicht: 206.14 g/mol
InChI-Schlüssel: NYMXDAICKMNYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H6F4O It is a trifluoromethyl ketone derivative, characterized by the presence of both trifluoromethyl and fluoro substituents on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one typically involves the reaction of 2-fluoro-3-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(2-fluoro-3-methylphenyl)ethanol.

    Substitution: Formation of various halogenated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetophenone: A similar trifluoromethyl ketone with a phenyl group.

    2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Another trifluoromethyl ketone with a methoxy substituent on the aromatic ring.

    2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one: A compound with both fluoro and methoxy substituents.

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions in various applications, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C9H6F4O

Molekulargewicht

206.14 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H6F4O/c1-5-3-2-4-6(7(5)10)8(14)9(11,12)13/h2-4H,1H3

InChI-Schlüssel

NYMXDAICKMNYTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.